1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is an organic compound with a complex structure that includes a dichlorobenzyl group, a phenyl group, and a pyridinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dichlorobenzyl chloride, which is then reacted with a suitable amine to form the corresponding amide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl group and the pyridinecarboxamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but has a different core structure, leading to distinct chemical and biological properties.
3,4-Dichlorobenzyl alcohol: This simpler compound lacks the pyridinecarboxamide moiety and has different reactivity and applications.
Uniqueness
1-(3,4-Dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-16-9-8-13(11-17(16)21)12-23-10-4-7-15(19(23)25)18(24)22-14-5-2-1-3-6-14/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGDPGIQIGEUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.